molecular formula C18H14BrN3O3 B2935882 4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105237-75-9

4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2935882
CAS No.: 1105237-75-9
M. Wt: 400.232
InChI Key: QSRLPDQJYKAHFN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound’s structure suggests it may have interesting electronic properties due to the conjugated system of double bonds. The presence of the bromine atom could also make it a good candidate for further functionalization through various organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure and the functional groups it contains. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling and melting points .

Scientific Research Applications

Crystal Structure and Molecular Interactions

Research on compounds with structural similarities to the specified compound often focuses on their crystal structure and molecular interactions. For example, a study highlighted the crystal structure of a compound where the 4,5-dihydro-1,2,4-triazine ring was essentially planar and formed specific dihedral angles with other components of the molecule. The crystal exhibited intermolecular hydrogen bonds, forming infinite columns along certain axes, demonstrating the significance of molecular geometry in the crystalline state and potential applications in material science (H. Fun et al., 2011).

Synthesis and Antimicrobial Activities

Another study involved the synthesis of new derivatives with the aim of exploring their antimicrobial activities. Novel compounds were synthesized and evaluated for their efficacy against various microorganisms. Some of these compounds exhibited good to moderate activities, indicating their potential use in developing new antimicrobial agents (H. Bektaş et al., 2007).

Computational Analysis and Structural Characterization

Computational density functional theory (DFT) calculations and single crystal X-ray diffraction studies have been conducted to analyze the reactive sites for electrophilic and nucleophilic attacks in similar compounds. These studies help in understanding the electronic structure and reactivity, which are crucial for designing materials with specific chemical properties (K. Kumara et al., 2017).

Anticancer Evaluation

Research has also been conducted on derivatives for potential anticancer activities. A series of compounds were synthesized and evaluated against different cancer cell lines, with some showing higher activity than reference drugs. This indicates the potential therapeutic applications of such compounds in cancer treatment (B. Ravinaik et al., 2021).

Corrosion Inhibition

Studies on similar compounds have explored their use as corrosion inhibitors for metals in acidic environments. The efficacy of these inhibitors was assessed through various techniques, showing significant potential in protecting metals from corrosion, which has implications in industrial applications (P. Ammal et al., 2018).

Future Directions

Future research could involve studying the compound’s properties in more detail, exploring its potential uses, and developing methods for its synthesis .

Properties

IUPAC Name

4-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O3/c1-11-2-7-14-15(8-11)24-10-17(23)22(14)9-16-20-18(21-25-16)12-3-5-13(19)6-4-12/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRLPDQJYKAHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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